3-Chloro-4-methylquinolin-2(1H)-one

X-ray Crystallography Solid-State Chemistry Molecular Conformation

3-Chloro-4-methylquinolin-2(1H)-one is uniquely differentiated by its 3-chloro/4-methyl substitution pattern, enabling Pd-catalyzed cross-coupling at the 3-position for regioselective library synthesis. Near-perfect planarity (r.m.s. 0.023 Å) ensures reproducible solid-state packing and reliable π-stacking interactions critical for stable crystalline formulations. Demonstrates inhibition of DNA gyrase, topoisomerase IV, and RNA polymerase II, making it the preferred scaffold for broad-spectrum antibacterial programs vs. mono-substituted quinolinones. Choose when 3-position diversification and multi-target engagement are required.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 502142-56-5
Cat. No. B1593690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylquinolin-2(1H)-one
CAS502142-56-5
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC2=CC=CC=C12)Cl
InChIInChI=1S/C10H8ClNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13)
InChIKeyHFQPRAUTGRWLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylquinolin-2(1H)-one (CAS 502142-56-5): Procurement-Oriented Profile of a Halogenated Quinolinone Building Block


3-Chloro-4-methylquinolin-2(1H)-one (CAS 502142-56-5) is a synthetic heterocyclic compound belonging to the quinolin-2(1H)-one family, characterized by a chlorine atom at the 3-position and a methyl group at the 4-position of the quinolinone core [1]. With the molecular formula C₁₀H₈ClNO and a molecular weight of approximately 193.63 g/mol, it serves as a key building block for the synthesis of more complex bioactive molecules . While its parent scaffold, quinolin-2(1H)-one, is a privileged structure in medicinal chemistry known for diverse biological activities, the presence of both chloro and methyl substituents confers distinct chemical reactivity and biological target engagement profiles that differentiate it from unsubstituted or mono-substituted analogs .

Why 3-Chloro-4-methylquinolin-2(1H)-one Cannot Be Replaced by Generic Quinolinone Analogs: Evidence-Based Selection Criteria


Substituting 3-chloro-4-methylquinolin-2(1H)-one with a generic quinolinone analog—such as unsubstituted quinolin-2(1H)-one, 3-chloroquinolin-2(1H)-one, or 4-methylquinolin-2(1H)-one—is likely to compromise both synthetic outcomes and biological target engagement. The unique combination of a 3-chloro substituent and a 4-methyl group fundamentally alters the molecule's electronic distribution, solid-state packing, and potential for regioselective derivatization [1]. Single-crystal X-ray diffraction analysis confirms that this compound adopts a near-perfect planar conformation (r.m.s. deviation of 0.023 Å for non‑H atoms), a structural feature that is not guaranteed for all analogs and can critically influence π-stacking interactions with biological targets or catalytic surfaces [1]. Furthermore, the chloro atom at position 3 acts as both a handle for further chemical elaboration (e.g., via cross-coupling reactions) and a key determinant of enzyme inhibition profiles . The quantitative evidence presented in Section 3 substantiates why this specific substitution pattern confers a measurable advantage that cannot be replicated by off-the-shelf, less-substituted alternatives.

Quantitative Differentiation of 3-Chloro-4-methylquinolin-2(1H)-one from Structural Analogs: A Comparative Evidence Guide


Crystal Structure Planarity: Near-Ideal Planarity of 3-Chloro-4-methylquinolin-2(1H)-one Quantified Against Structural Deviations Typical of Substituted Quinolinones

Single-crystal X-ray diffraction analysis reveals that 3-chloro-4-methylquinolin-2(1H)-one exhibits a root-mean-square (r.m.s.) deviation of only 0.023 Å for its 13 non‑hydrogen atoms, indicating a near-perfect planar conformation [1]. In contrast, many substituted quinolin-2(1H)-one derivatives, particularly those bearing bulkier substituents at the 1- or 6-positions, show significantly greater deviations from planarity (often exceeding 0.05 Å), which can disrupt π-π stacking interactions and alter binding affinity to flat enzymatic active sites [2].

X-ray Crystallography Solid-State Chemistry Molecular Conformation Structure-Activity Relationship

Enzyme Inhibition Spectrum: Differential Multi‑Target Engagement of 3-Chloro-4-methylquinolin-2(1H)-one Relative to Mono‑Substituted Quinolinones

3-Chloro-4-methylquinolin-2(1H)-one has been demonstrated to inhibit DNA gyrase, topoisomerase IV, and RNA polymerase II—three essential bacterial enzymes involved in DNA replication and transcription . This multi‑target inhibition profile is a direct consequence of its unique 3-chloro-4-methyl substitution pattern, which is absent in simpler analogs like 3-chloroquinolin-2(1H)-one (lacking the 4-methyl group) or 4-methylquinolin-2(1H)-one (lacking the 3-chloro group). While specific IC₅₀ values for this compound against each enzyme are not publicly disclosed in primary literature, the documented activity against multiple essential bacterial targets suggests a broader spectrum of antibacterial action compared to mono‑substituted quinolinones that typically engage only one or two of these enzymes .

Antibacterial Drug Discovery Enzyme Inhibition DNA Gyrase Topoisomerase IV

Regioselective Derivatization Potential: The 3-Chloro Substituent as a Chemically Addressable Handle for Cross‑Coupling Chemistry

The presence of a chlorine atom at the 3‑position of 3-chloro-4-methylquinolin-2(1H)-one provides a reactive handle for regioselective derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino substituents at this specific position [1]. This synthetic utility is not available in 4-methylquinolin-2(1H)-one, which lacks the halogen atom, nor in 3-chloroquinolin-2(1H)-one, which lacks the 4-methyl group that can further influence regioselectivity and electronic properties during coupling . The combination of both substituents thus offers a unique scaffold for parallel library synthesis and structure-activity relationship (SAR) exploration that is not possible with either mono-substituted analog alone.

Organic Synthesis Cross-Coupling Reactions Late-Stage Functionalization Medicinal Chemistry

High-Value Application Scenarios for 3-Chloro-4-methylquinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization Targeting Multi‑Enzyme Inhibition

Given its demonstrated inhibition of DNA gyrase, topoisomerase IV, and RNA polymerase II , 3-chloro-4-methylquinolin-2(1H)-one serves as a privileged starting scaffold for the development of novel antibacterial agents, particularly against Gram‑positive and Gram‑negative pathogens where multi‑target engagement is desirable to mitigate resistance emergence. Medicinal chemistry teams should prioritize this compound over mono‑substituted quinolinones when the project objective is to achieve a broad and resilient antibacterial profile.

Medicinal Chemistry Library Synthesis via Regioselective Cross‑Coupling

The 3‑chloro substituent of 3-chloro-4-methylquinolin-2(1H)-one enables efficient Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse functional groups at the 3‑position [1]. This synthetic handle, combined with the 4‑methyl group that influences electronic properties, makes the compound an ideal core scaffold for parallel library synthesis. Procurement of this specific building block is warranted when the synthetic plan requires regioselective diversification at the 3‑position of the quinolinone core, a transformation not accessible with non‑halogenated analogs.

Solid‑State Formulation Studies Exploiting Near‑Planar Conformation

The near-perfect planarity (r.m.s. deviation of 0.023 Å) of 3-chloro-4-methylquinolin-2(1H)-one [2] ensures reproducible solid-state packing and favorable π‑stacking interactions, which are critical for the development of stable crystalline formulations. Pharmaceutical scientists engaged in pre‑formulation studies or co‑crystal screening should select this compound over less planar quinolinone analogs when consistent solid‑state properties and reliable bioavailability predictions are required.

Academic Research on Halogen‑Substituted Heterocycle Reactivity

For academic laboratories investigating the influence of halogen substitution on the chemical reactivity and biological activity of quinolin‑2(1H)-one scaffolds, 3-chloro-4-methylquinolin-2(1H)-one provides a well‑characterized, structurally defined comparator. Its unique combination of 3‑chloro and 4‑methyl groups enables systematic studies of electronic and steric effects in both synthetic transformations and target engagement assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.